molecular formula C9H8N2O2 B1278102 2-[(3-cyanophenyl)amino]acetic Acid CAS No. 91192-27-7

2-[(3-cyanophenyl)amino]acetic Acid

Cat. No. B1278102
CAS RN: 91192-27-7
M. Wt: 176.17 g/mol
InChI Key: ZXEFJAWHZVPDKS-UHFFFAOYSA-N
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Description

The compound "2-[(3-cyanophenyl)amino]acetic Acid" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their synthesis, which can be informative for understanding the chemistry of similar compounds. For instance, the synthesis of amides from amines and carboxylic acids is a relevant process that could potentially be applied to the synthesis of "2-[(3-cyanophenyl)amino]acetic Acid" .

Synthesis Analysis

The papers describe various methods for synthesizing compounds that are structurally related to "2-[(3-cyanophenyl)amino]acetic Acid". Paper details the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for protecting carboxylic acids during synthesis. This method involves the formation of amides that are stable under basic conditions and can be converted into other functional groups such as esters, amides, and aldehydes. Paper discusses the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which is a reagent that mediates the Lossen rearrangement. This process allows for the conversion of carboxylic acids to ureas in a single pot without racemization. Paper describes the synthesis of a key component of HIV protease inhibitors, which involves a highly diastereoselective cyanohydrin formation.

Molecular Structure Analysis

While the molecular structure of "2-[(3-cyanophenyl)amino]acetic Acid" is not analyzed in the provided papers, the synthesis methods described could be indicative of the structural features of related compounds. The stability of the amides under basic conditions and their ability to be converted into various functional groups suggest that the molecular structure of "2-[(3-cyanophenyl)amino]acetic Acid" could be manipulated in a similar fashion to achieve desired properties or reactivity .

Chemical Reactions Analysis

The papers provide information on the chemical reactions involved in the synthesis of compounds related to "2-[(3-cyanophenyl)amino]acetic Acid". The protection of carboxylic acids and subsequent conversion into other functional groups is a key reaction described in paper . The Lossen rearrangement described in paper is another important reaction that enables the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions are significant as they offer methods for the transformation of functional groups, which could be applicable to the synthesis and modification of "2-[(3-cyanophenyl)amino]acetic Acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(3-cyanophenyl)amino]acetic Acid" are not directly reported in the provided papers. However, the synthesis methods and reactions described suggest that the compound would exhibit properties typical of amides and carboxylic acid derivatives. These properties may include stability under certain conditions, reactivity towards specific reagents, and the potential to form various derivatives .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
    • Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
    • Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
  • Development of Indole Derivatives

    • Field : Medicinal Chemistry
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . Various natural compounds contain indole as parent nucleus for example tryptophan .
    • Results : Derivatives of indole are of wide interest because of their diverse biological and clinical applications . They have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Cyanoacetylation of Amines

    • Field : Organic Chemistry
    • Application : Cyanoacetylation of amines is a key process in the synthesis of biologically active compounds . This process involves the reaction of amines with cyanoacetic acid derivatives, resulting in the formation of N-cyanoacetamides .
    • Method : The synthesis of N-cyanoacetamides can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
    • Results : The resulting N-cyanoacetamides are important precursors for heterocyclic synthesis and have been used to obtain biologically active novel heterocyclic moieties .
  • Preparation of Dabigatran Etexilate Mesylate

    • Field : Pharmaceutical Chemistry
    • Application : An improved process for the preparation of Dabigatran etexilate mesylate, a medication used to treat and prevent blood clots .
    • Method : The process involves the reaction of 1-methyl-2-[N-(4-cyanophenyl)-aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide of formula (VI), an intermediate of Dabigatran, with hexyl chloroformate .
    • Results : The final product, Dabigatran etexilate mesylate, is obtained after transformation to a pharmaceutically acceptable salt (methanesulfonate) .
  • Synthesis of Pyrazolo[3,4-d]1,2,3-triazine Derivatives

    • Field : Organic Chemistry
    • Application : The treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride furnishes aminopyrazole structure . This is used in the synthesis of pyrazolo[3,4-d]1,2,3-triazine derivatives .
    • Method : The aminopyrazole is treated with sodium nitrite in acetic acid .
    • Results : One isolable product assigned as pyrazolo[3,4-d]1,2,3-triazine derivatives .
  • Pharmacokinetics and Medicinal Chemistry

    • Field : Pharmacokinetics and Medicinal Chemistry
    • Application : While specific applications of “2-[(3-cyanophenyl)amino]acetic Acid” in this field are not detailed, compounds with similar structures are often studied for their physicochemical properties, lipophilicity, druglikeness, and water solubility .
    • Method : These studies typically involve a range of in vitro and in vivo experiments to determine how the compound behaves in a biological system .
    • Results : The results of these studies can inform the development of new drugs and therapies .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation .

properties

IUPAC Name

2-(3-cyanoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEFJAWHZVPDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443956
Record name 2-[(3-cyanophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyanophenyl)amino]acetic Acid

CAS RN

91192-27-7
Record name 2-[(3-cyanophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-cyanophenyl)amino]acetic acid
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